molecular formula C14H10FNO4 B6392774 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid CAS No. 1261912-47-3

2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6392774
CAS No.: 1261912-47-3
M. Wt: 275.23 g/mol
InChI Key: UVTKOVYBDYEJBL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid is an organic compound with the molecular formula C14H10FNO4 It is a derivative of nicotinic acid, featuring a fluoro and methoxycarbonyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methoxycarbonylphenylboronic acid and 2-bromonicotinic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-fluoro-4-methoxycarbonylphenylboronic acid reacts with 2-bromonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Derivatives with different substituents replacing the fluoro group.

    Reduction: Hydroxymethyl derivatives.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    2-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the fluoro and methoxycarbonyl groups but differs in the boronic acid functionality.

    2-Fluoro-4-methoxycarbonylbenzoic acid: Similar structure but lacks the nicotinic acid moiety.

    2-Fluoro-4-methoxycarbonylphenylacetic acid: Contains a similar phenyl ring substitution pattern but with an acetic acid group instead of nicotinic acid.

Uniqueness: 2-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid is unique due to the combination of the fluoro and methoxycarbonyl groups on the phenyl ring and the nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)8-4-5-9(11(15)7-8)12-10(13(17)18)3-2-6-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTKOVYBDYEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688096
Record name 2-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-47-3
Record name 2-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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